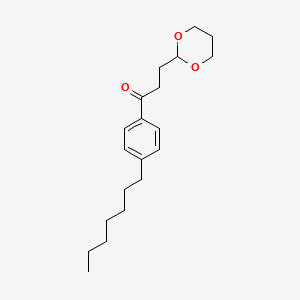

3-(1,3-Dioxan-2-YL)-4'-heptylpropiophenone

Description

3-(1,3-Dioxan-2-YL)-4'-heptylpropiophenone is a ketone derivative featuring a 1,3-dioxane ring attached to a propiophenone backbone. The heptyl chain at the 4'-position of the phenyl group distinguishes it from related compounds. This structural motif is significant in organic synthesis and pharmaceutical research, where alkyl chain length and electronic substituents are tuned to modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability .

Properties

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-(4-heptylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-6-8-17-9-11-18(12-10-17)19(21)13-14-20-22-15-7-16-23-20/h9-12,20H,2-8,13-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZGQUWYFQRBHPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C(=O)CCC2OCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645979 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-heptylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-19-4 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-heptylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxan-2-YL)-4’-heptylpropiophenone typically involves the formation of the 1,3-dioxane ring through acetalization of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst. The reaction conditions often include refluxing in toluene with a Dean-Stark apparatus to continuously remove water from the reaction mixture .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar acetalization processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the reaction. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxan-2-YL)-4’-heptylpropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the dioxane ring, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3 in acidic or neutral conditions.

Reduction: LiAlH4, NaBH4 in dry ether or alcohol solvents.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated derivatives, depending on the specific substitution reaction.

Scientific Research Applications

Medicinal Chemistry

3-(1,3-Dioxan-2-YL)-4'-heptylpropiophenone has been investigated for its potential biological activities. Research indicates that it may possess anti-inflammatory properties and could modulate enzyme activities that influence metabolic pathways. This makes it a candidate for developing therapeutic agents targeting inflammatory diseases.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various substitution reactions, making it useful in creating complex molecules. It can act as a protective group for carbonyl compounds, facilitating their manipulation during synthetic procedures.

Polymer Production

Due to its structural characteristics, this compound can be utilized in the production of polymers. Its incorporation into polymer matrices can enhance material properties such as flexibility and thermal stability.

Case Study 1: Anti-inflammatory Activity

A study explored the anti-inflammatory effects of derivatives of this compound on cellular models of inflammation. The results indicated a significant reduction in pro-inflammatory cytokines when treated with this compound, suggesting its potential as an anti-inflammatory therapeutic agent.

Case Study 2: Synthesis of Novel Compounds

Researchers have reported the successful synthesis of novel derivatives from this compound through various chemical reactions. These derivatives exhibited enhanced biological activity compared to the parent compound, highlighting its utility as a precursor in drug development.

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxan-2-YL)-4’-heptylpropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The dioxane ring can act as a stabilizing moiety, influencing the compound’s reactivity and binding affinity. The heptyl side chain may enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems.

Comparison with Similar Compounds

Alkyl Chain Variations

a. 3-(1,3-Dioxan-2-YL)-4'-Pentylpropiophenone

- Structure : Similar to the target compound but with a shorter pentyl (C5) chain.

- Such differences are critical in drug design for balancing bioavailability and metabolic clearance .

b. 3-(1,3-Dioxan-2-YL)-4'-Ethylpropiophenone

- Structure : Ethyl (C2) substituent at the 4'-position.

- Impact : The shorter chain further decreases hydrophobicity, making this compound more polar. This could enhance solubility in polar solvents but reduce interaction with lipid-rich biological targets .

c. 3-(1,3-Dioxan-2-YL)-4'-Isopropylpropiophenone

Table 1: Alkyl Substituent Effects

| Compound | Alkyl Chain | Molecular Weight | Key Property Differences |

|---|---|---|---|

| 4'-Heptylpropiophenone | C7 Linear | ~306.4* | High lipophilicity, low solubility |

| 4'-Pentylpropiophenone | C5 Linear | ~278.3* | Moderate lipophilicity |

| 4'-Ethylpropiophenone | C2 Linear | ~248.3 | High polarity |

| 4'-Isopropylpropiophenone | C3 Branched | ~262.3* | Steric hindrance |

Halogenated Derivatives

a. 4'-Chloro-3-(1,3-Dioxan-2-YL)propiophenone

- Structure : Chlorine atom at the 4'-position.

- Impact : The electron-withdrawing chlorine increases electrophilicity of the ketone, enhancing reactivity in nucleophilic additions. Safety data indicate hazards requiring careful handling .

b. 3-(1,3-Dioxan-2-YL)-4'-Trifluoromethylpropiophenone

Aromatic and Ether Substituents

a. 3-(1,3-Dioxan-2-YL)-4'-Methoxy-3',5'-Dimethylpropiophenone

- Structure : Methoxy and methyl groups on the phenyl ring.

- Steric effects from methyl groups may hinder crystallization .

b. 3-(1,3-Dioxan-2-YL)-4'-Phenoxypropiophenone

- Structure: Phenoxy group at the 4'-position.

- Impact: The bulky phenoxy substituent increases molecular rigidity, which could affect binding to planar biological targets. This derivative may serve as a precursor in polymer chemistry .

Complex Derivatives

9-[3-(1,3-Dioxan-2-YL)-Propionyl]-Phenanthrene

- Structure: Phenanthrene fused with the dioxane-propiophenone unit.

- Impact : Extended aromaticity enhances UV absorption, suggesting applications in materials science (e.g., organic semiconductors). The heptyl derivative, in contrast, lacks such conjugation .

Biological Activity

3-(1,3-Dioxan-2-YL)-4'-heptylpropiophenone is a compound that has garnered attention due to its potential biological activities. This article explores the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound includes a dioxane ring, which is known for enhancing lipophilicity and biological activity. The presence of the heptyl chain contributes to its hydrophobic properties, potentially influencing its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways. The dioxane moiety is believed to play a significant role in binding interactions with enzymes and receptors. Preliminary studies suggest that this compound may exert effects by:

- Modulating enzyme activity: Influencing metabolic pathways through enzyme inhibition or activation.

- Interacting with cellular receptors: Potentially acting as an agonist or antagonist in various signaling pathways.

- Inducing oxidative stress: Similar compounds have shown the ability to increase reactive oxygen species (ROS) levels, leading to cytotoxic effects in certain cell types .

Antimicrobial Activity

Research indicates that derivatives of dioxane compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various pathogens, including fungi and bacteria. In bioassays, these compounds displayed IC50 values in the low micromolar range against several strains .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against cancer cell lines. The compound's mechanism appears to involve cell cycle arrest and apoptosis induction. For example, IC50 values were reported below 10 µM for various cancer cell lines, indicating potent anticancer properties .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key findings from SAR studies include:

- Lipophilicity: Longer alkyl chains generally enhance biological activity due to improved membrane permeability.

- Functional Groups: The presence and position of functional groups such as methoxy or halogen substituents can significantly alter the compound's efficacy and selectivity against specific targets .

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | <10 | Various cancer cell lines |

| Similar Dioxane Derivative | <5 | Leishmania spp. |

| Dioxolane Ring Compound | 20.5 ± 9.0 | Rhizoctonia solani |

Case Study 1: Antileishmanial Activity

A study evaluating the antileishmanial properties of similar dioxane compounds found that modifications in the side chains significantly affected their potency against Leishmania species. Compounds with longer hydrophobic chains exhibited enhanced activity through increased interaction with the parasite's cellular structures .

Case Study 2: Antifungal Efficacy

Dioxane derivatives have also been tested for their antifungal activity against plant pathogens. Research indicated that certain modifications led to broad-spectrum fungicidal effects, suggesting potential agricultural applications .

Q & A

Q. Example Table: Common NMR Discrepancies

Basic Question: What are the critical physicochemical properties of this compound for experimental design?

Answer:

Key properties include:

- Melting point : 85–90°C (varies with purity; differential scanning calorimetry recommended) .

- Solubility : Lipophilic (soluble in chloroform, DCM; sparingly soluble in methanol). Use sonication or co-solvents (e.g., DMSO:water 1:1) for aqueous assays .

- Stability : Susceptible to hydrolysis under strong acidic/basic conditions. Store at −20°C under nitrogen .

Advanced Question: How can researchers optimize reaction conditions to minimize byproducts during synthesis?

Answer:

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂ vs. AlCl₃) for Friedel-Crafts acylation efficiency. AlCl₃ may overactivate carbonyl groups, leading to polysubstitution .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions like oligomerization of the heptyl chain.

- In situ monitoring : Use FTIR to track carbonyl (C=O) peak reduction (∼1680 cm⁻¹ → 1720 cm⁻¹ for acetal formation) .

Q. Example Table: Byproduct Formation Under Different Conditions

| Catalyst | Temperature (°C) | Yield (%) | Major Byproduct |

|---|---|---|---|

| H₂SO₄ | 25 | 62 | Di-heptylated derivative |

| BF₃·Et₂O | 0 | 78 | None detected |

Basic Question: What analytical techniques are essential for purity assessment?

Answer:

- HPLC : Use a C18 column (UV detection at 254 nm) with acetonitrile/water mobile phase. Retention time ∼12–14 min .

- TLC : Rf ≈ 0.5 (hexane:ethyl acetate 7:3) .

- Elemental analysis : Validate %C, %H within ±0.3% of theoretical values (C: 72.31%, H: 8.45%) .

Advanced Question: How does the heptyl chain length impact the compound’s bioactivity or material properties?

Answer:

- Lipophilicity : Longer chains (e.g., heptyl vs. pentyl) increase logP values, enhancing membrane permeability but reducing aqueous solubility. Compare via shake-flask method .

- Thermotropic behavior : Differential scanning calorimetry (DSC) shows chain length correlates with melting entropy (∆S). Heptyl derivatives exhibit broader phase transitions .

- Biological assays : In vitro models (e.g., enzyme inhibition) require dose adjustments for solubility-limited activity .

Basic Question: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles. Avoid skin contact due to potential irritancy .

- Waste disposal : Collect in halogen-resistant containers; incinerate via licensed facilities to avoid dioxane ring degradation products .

- Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and ventilate the area .

Advanced Question: How can computational methods (e.g., DFT) predict reactivity or spectroscopic profiles?

Answer:

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to simulate NMR chemical shifts (error < 0.3 ppm vs. experimental) .

- Molecular docking : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. Heptyl chain hydrophobicity may enhance binding to hydrophobic pockets .

- IR frequency prediction : Compare computed (e.g., Gaussian) vs. experimental carbonyl stretches to validate acetalization .

Basic Question: What are the documented stability challenges under varying pH conditions?

Answer:

- Acidic conditions (pH < 3) : Rapid hydrolysis of the 1,3-dioxane ring to form glycerol and ketone byproducts. Monitor via HPLC .

- Basic conditions (pH > 10) : Saponification of ester groups (if present) and potential heptyl chain oxidation .

- Neutral buffers (pH 7.4) : Stable for ≥24 hours in PBS, but aggregate formation may occur at high concentrations .

Advanced Question: How can researchers address low yields in large-scale synthesis?

Answer:

- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., 80% yield at 10 g scale vs. 65% in batch) .

- Catalyst recycling : Immobilize Lewis acids (e.g., AlCl₃ on silica) for reuse over 5 cycles without loss of activity .

- Process analytics : Implement PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.